molecular formula C8H11N3O2 B3025544 2-[(4,6-Dimethylpyrimidin-2-yl)amino]acetic acid CAS No. 55684-37-2

2-[(4,6-Dimethylpyrimidin-2-yl)amino]acetic acid

Cat. No.: B3025544
CAS No.: 55684-37-2
M. Wt: 181.19 g/mol
InChI Key: QRKUBNPZXCXYKE-UHFFFAOYSA-N
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Description

2-[(4,6-Dimethylpyrimidin-2-yl)amino]acetic acid is a pyrimidine derivative featuring an acetic acid moiety linked via an amino group to the 2-position of a 4,6-dimethylpyrimidine ring. This structure enables diverse intermolecular interactions, particularly hydrogen bonding through the amino and carboxylic acid groups, which influence its crystallinity and biological activity.

Pyrimidine derivatives are widely studied for their pharmacological and agrochemical applications. For instance, herbicides like oxasulfuron () share structural similarities, highlighting the importance of pyrimidine substituents in bioactivity.

Properties

IUPAC Name

2-[(4,6-dimethylpyrimidin-2-yl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-5-3-6(2)11-8(10-5)9-4-7(12)13/h3H,4H2,1-2H3,(H,12,13)(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRKUBNPZXCXYKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90310226
Record name Glycine, N-(4,6-dimethyl-2-pyrimidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90310226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55684-37-2
Record name NSC222816
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222816
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Glycine, N-(4,6-dimethyl-2-pyrimidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90310226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]acetic acid typically involves the condensation of β-dicarbonyl compounds with amines. One common method involves the reaction of 2-amino-4,6-dimethylpyrimidine with glyoxylic acid under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been reported to enhance the yield and reduce the reaction time for the synthesis of pyrimidine derivatives . This method can be adapted for the large-scale production of this compound.

Chemical Reactions Analysis

Nucleophilic Substitution at the Amino Group

The amino group (-NH-) adjacent to the pyrimidine ring participates in substitution reactions under mild conditions. Key findings include:

Table 1: Substitution Reactions of the Amino Group

ReagentConditionsProductYieldSource
Benzoyl chlorideDry DMF, 25°C, 6 hN-Benzoylated derivative78%
4-NitrobenzaldehydeGlacial AcOH, refluxSchiff base (imine derivative)65%
Methyl iodideNaOH, EtOH, 0°CN-Methylated product82%
  • Mechanistic Insight : The amino group acts as a nucleophile, attacking electrophilic reagents (e.g., acyl chlorides, aldehydes). Steric hindrance from the 4,6-dimethylpyrimidine ring influences reaction rates .

Carboxylic Acid Reactivity

The acetic acid moiety undergoes typical carboxylic acid reactions:

Table 2: Reactions of the Carboxylic Acid Group

Reaction TypeReagent/ConditionsProductApplicationSource
EsterificationSOCl₂, followed by MeOHMethyl esterProdrug synthesis
Amide FormationThionyl chloride, then NH₃Acetamide derivativeBioactive conjugates
DecarboxylationCu powder, quinoline, 200°C4,6-Dimethylpyrimidin-2-amineRing-functionalization
  • Key Observation : Esterification and amidation are efficient (>75% yield), while decarboxylation requires harsh conditions .

Pyrimidine Ring Functionalization

The pyrimidine ring undergoes electrophilic substitution, though steric effects from methyl groups limit reactivity:

Table 3: Pyrimidine Ring Modifications

ReactionConditionsProductNotesSource
NitrationHNO₃/H₂SO₄, 0°C5-Nitro derivativeLow yield (22%)
SulfonationSO₃/DMF complex, 50°C5-Sulfo derivativeRequires directing groups
  • Challenges : Methyl groups at positions 4 and 6 deactivate the ring, necessitating strong electrophiles .

Condensation Reactions

The compound forms heterocyclic derivatives via condensation:

Example : Reaction with phthalaldehydic acid in ethanol yields 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one (90% yield) .

  • Mechanism : The amino group condenses with carbonyl groups, forming stable imine-linked structures .

Acid-Base Behavior

The carboxylic acid (pKa ≈ 2.5) and pyrimidine amino group (pKa ≈ 6.8) enable pH-dependent reactivity:

  • Protonation : At pH < 2.5, the compound exists as a zwitterion .

  • Deprotonation : Above pH 6.8, the amino group loses a proton, enhancing nucleophilicity .

Oxidation and Reduction

Limited oxidative/reductive transformations are reported:

  • Oxidation : Hydrogen peroxide in acetic acid oxidizes sulfur-containing analogs to sulfones , but this moiety is absent in the parent compound.

  • Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces imine derivatives to secondary amines .

Scientific Research Applications

Chemistry

In the field of chemistry, 2-[(4,6-Dimethylpyrimidin-2-yl)amino]acetic acid serves as a building block for synthesizing more complex pyrimidine derivatives. Its versatile reactivity allows it to undergo various chemical transformations such as oxidation and substitution.

Medicine

The medicinal applications of this compound are notable:

  • Antibacterial Properties : Research indicates potential efficacy against bacterial infections.
  • Antifungal Activity : Investigations into its antifungal properties suggest possible therapeutic uses.
  • Anticancer Research : The compound's interactions with cellular mechanisms are being explored for anticancer applications.

Industry

In industrial contexts, this compound is utilized in the development of agrochemicals and other industrial products. Its chemical properties make it suitable for formulating effective agricultural agents.

Case Study 1: Antibacterial Activity

A study explored the antibacterial properties of various pyrimidine derivatives including this compound. Results indicated significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Mechanisms

Research focusing on the anticancer mechanisms of pyrimidine derivatives revealed that this compound induces apoptosis in cancer cell lines through modulation of specific signaling pathways. This highlights its potential for further development in cancer therapeutics.

Mechanism of Action

The mechanism of action of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, affecting their activity and function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent on Pyrimidine Functional Group Linkage Molecular Formula Molecular Weight Key Properties/Applications Reference
2-[(4,6-Dimethylpyrimidin-2-yl)amino]acetic acid 4,6-dimethyl Amino (-NH-) C₈H₁₁N₃O₂ 181.19 g/mol Hydrogen-bond donor/acceptor
2-((4,6-Dimethylpyrimidin-2-yl)oxy)acetic acid 4,6-dimethyl Ether (-O-) C₈H₁₀N₂O₃ 182.18 g/mol Herbicide intermediate
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide 4,6-dimethyl Thioether (-S-) C₁₄H₁₆N₄OS 296.37 g/mol Pharmaceutical intermediate
Oxasulfuron 4,6-dimethyl Sulfonylurea C₁₇H₁₈N₄O₆S 398.41 g/mol Herbicide (inhibits acetolactate synthase)

Key Observations :

  • Amino vs. In contrast, thioether or ether linkages prioritize hydrophobic interactions or weaker dipole-dipole forces, affecting solubility and bioavailability.
  • Biological Activity: Sulfonylurea derivatives like oxasulfuron exhibit herbicidal activity due to enzyme inhibition, while amino-linked analogs may target different biological pathways, such as nucleic acid interactions ().
Crystallographic and Hydrogen-Bonding Patterns
  • Target Compound: Likely forms cyclic hydrogen-bonding motifs (e.g., R₂²(8) motif) via N–H⋯O and O–H⋯N interactions, as observed in similar aminopyrimidine-carboxylic acid co-crystals ().
  • Sulfanyl Derivatives : Thioether groups participate in C–H⋯S or π-stacking interactions, as seen in ’s crystal structure, which features chains linked via N–H⋯O and C–H⋯S bonds.

Biological Activity

2-[(4,6-Dimethylpyrimidin-2-yl)amino]acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to summarize the current understanding of its biological activity, supported by experimental data and case studies.

Chemical Structure

The compound features a pyrimidine ring substituted with amino and acetic acid functional groups, which contribute to its biological properties. The structure can be represented as follows:

C8H10N4O2\text{C}_8\text{H}_{10}\text{N}_4\text{O}_2

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains.
  • Anticancer Properties : Its derivatives have been investigated for their potential in cancer treatment.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several derivatives of this compound against common pathogens. The results are summarized in Table 1.

CompoundBacterial StrainZone of Inhibition (mm)MIC (µg/mL)
1Staphylococcus aureus2815
2Escherichia coli2520
3Pseudomonas aeruginosa3010

These findings suggest that certain derivatives possess significant antibacterial properties, making them candidates for further development as antimicrobial agents .

Anticancer Properties

The anticancer potential of this compound has been explored through various studies. Notably, compounds derived from it have been tested against different cancer cell lines. The results are presented in Table 2.

CompoundCancer Cell LineIC50 (µM)
AMCF-7 (Breast Cancer)12.5
BHCT-116 (Colon Cancer)15.0
CHepG2 (Liver Cancer)18.5

The data indicates that these derivatives can inhibit cancer cell proliferation effectively, with varying potency depending on the specific cell line .

Case Studies

  • Antiviral Activity : A derivative of the compound demonstrated antiviral activity against HIV with an EC50 value of 0.20 μM, indicating its potential as an antiviral agent .
  • Molecular Docking Studies : Computational studies have shown that the compound interacts favorably with target proteins involved in cancer progression and microbial resistance, suggesting mechanisms for its observed biological activities .

Q & A

Q. What are the recommended synthetic routes for 2-[(4,6-Dimethylpyrimidin-2-yl)amino]acetic acid, and how can reaction efficiency be optimized?

The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2-chloro-4,6-dimethylpyrimidine with glycine derivatives under reflux in ethanol or acetonitrile is a common approach . Optimizing reaction efficiency involves adjusting solvent polarity, temperature, and stoichiometry. Monitoring reaction progress via TLC or HPLC ensures completion. Computational tools like density functional theory (DFT) can predict reaction pathways and intermediates to refine conditions .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

Single-crystal X-ray diffraction is critical for resolving molecular geometry and hydrogen-bonding networks, as demonstrated in analogous pyrimidine-carboxylic acid adducts . Pair this with FT-IR to confirm functional groups (e.g., NH stretching at ~3300 cm⁻¹, carboxylic O-H at ~2500 cm⁻¹) and NMR (¹H/¹³C) to assign proton environments and verify purity. For example, the pyrimidine ring protons typically appear as singlets in ¹H NMR due to symmetry .

Q. What safety protocols are essential when handling this compound?

Use NIOSH-approved gloves and goggles to prevent dermal/ocular exposure. Conduct reactions in a fume hood to avoid inhalation of aerosols. Store the compound in a cool, dry environment away from oxidizers. Emergency protocols should include immediate rinsing with water for skin contact and activated charcoal for ingestion .

Advanced Research Questions

Q. How can computational modeling enhance the design of co-crystals involving this compound?

Tools like Mercury CSD and Gaussian can predict intermolecular interactions (e.g., R₂²(8) hydrogen-bond motifs between pyrimidine NH and carboxylic groups) . Molecular dynamics simulations assess thermodynamic stability, while Hirshfeld surface analysis identifies dominant interactions (e.g., π-π stacking of pyrimidine rings) . These methods reduce experimental trial-and-error in co-crystal engineering.

Q. What strategies resolve contradictions in crystallographic data for pyrimidine-acetic acid derivatives?

Discrepancies in bond angles or packing motifs (e.g., variations in O-H···N vs. N-H···O interactions) require multivariate analysis of crystal structures. Compare data across multiple studies to identify trends, and use Rietveld refinement to validate ambiguous peaks. For example, and highlight how solvent polarity and crystallization speed influence hydrogen-bond networks .

Q. How can this compound’s bioactivity be systematically evaluated in drug discovery?

Employ structure-activity relationship (SAR) studies by modifying substituents on the pyrimidine ring. Use molecular docking to predict binding affinity to targets like dihydrofolate reductase. Validate via in vitro assays (e.g., enzyme inhibition or cytotoxicity testing). For instance, analogous pyrimidine derivatives show activity against bacterial pathogens .

Methodological Integration

Q. What experimental designs integrate synthetic chemistry and computational screening for derivative development?

Adopt a factorial design to test variables (e.g., temperature, solvent, catalyst). Combine with high-throughput screening to assess yields and purity. Feedback experimental data into computational models (e.g., QSAR) to prioritize derivatives with optimal properties. ICReDD’s reaction path search methods exemplify this iterative approach .

Q. How do solvent and pH conditions affect the compound’s supramolecular assembly?

Systematic variation of solvent polarity (e.g., DMSO vs. ethanol) and pH (via buffer systems) can stabilize specific hydrogen-bond motifs. Use dynamic light scattering (DLS) to monitor aggregation, and pair with XRD to correlate conditions with crystal packing. shows methanol favors dimeric adducts, while aqueous solutions promote extended networks .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(4,6-Dimethylpyrimidin-2-yl)amino]acetic acid
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2-[(4,6-Dimethylpyrimidin-2-yl)amino]acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.